
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is a synthetic compound commonly used in scientific research. It is a type of phosphatidylglycerol, which is a class of phospholipids. This compound is notable for its role in biological membranes and its applications in various fields, including medicine and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt typically involves the esterification of glycerol with palmitic acid and oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated oleic acid moiety, leading to the formation of epoxides or other oxidized products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Phosphorylation and dephosphorylation reactions are common, altering the phosphate group attached to the glycerol backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Phosphorylation reagents such as phosphorus oxychloride or phosphoric acid.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated phosphatidylglycerols.
Substitution: Various phosphorylated and dephosphorylated products.
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is widely used in scientific research due to its role in biological membranes. Its applications include:
Chemistry: Used as a model compound for studying lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Utilized in the development of synthetic lung surfactants for treating respiratory distress syndrome.
Industry: Employed in the formulation of liposomal drug delivery systems and other pharmaceutical applications
Mechanism of Action
The compound exerts its effects primarily through its role in reducing interfacial tension at air/water interfaces in biological membranes. This property is crucial in preventing alveolar collapse in the lungs, making it an effective component in synthetic lung surfactants. The molecular targets include the lipid bilayer of cell membranes, where it integrates and modulates membrane fluidity and stability .
Comparison with Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Another phospholipid with similar structural properties but different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine: Similar fatty acid composition but different head group.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine: Similar fatty acid composition but different head group.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phospho-rac-(1-glycerol) ammonium salt is unique due to its specific head group, which imparts distinct biochemical properties. Its ability to reduce interfacial tension and integrate into biological membranes makes it particularly valuable in medical applications, such as synthetic lung surfactants .
Properties
Molecular Formula |
C40H80NO10P |
|---|---|
Molecular Weight |
766.0 g/mol |
IUPAC Name |
azanium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-10-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h15,17,37-38,41-42H,3-14,16,18-36H2,1-2H3,(H,45,46);1H3/b17-15-;/t37?,38-;/m1./s1 |
InChI Key |
RVRILIVONLLHGP-FOVVTBNVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC/C=C\CCCCCCC.[NH4+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC=CCCCCCCC.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


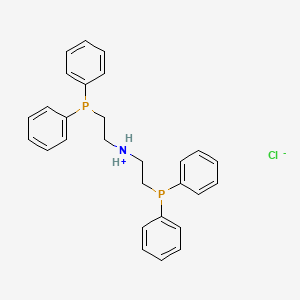

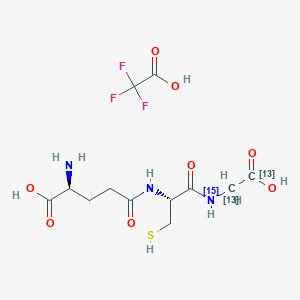
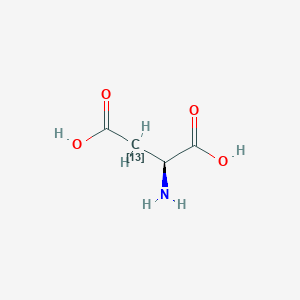

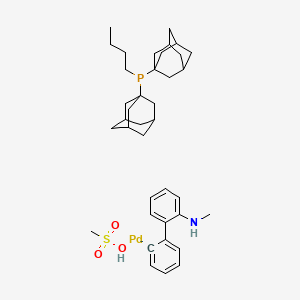
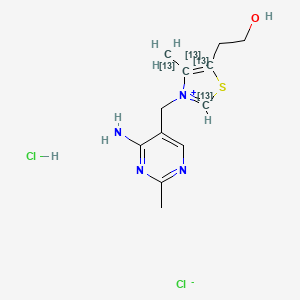
![13-[2-[2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenoxy]phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12055713.png)
![5-(Naphthalen-2-yl)-2-tosyl-2-aza-5-phosphabicyclo[2.2.1]heptane](/img/structure/B12055721.png)



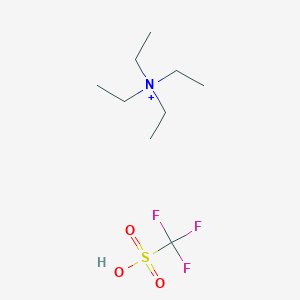
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
